Diethyl 2-decyl-3-oxobutanedioate
Description
Diethyl 2-decyl-3-oxobutanedioate is a branched ester derivative featuring a central 3-oxobutanedioate backbone substituted with a decyl (C₁₀H₂₁) chain at position 2 and ethyl ester groups at both terminal carboxylate positions. This structure confers significant hydrophobicity due to the long aliphatic decyl chain, distinguishing it from simpler esters like diethyl succinate or methyl 3-oxobutanoate derivatives. The ketone group at position 3 enables reactivity typical of β-keto esters, such as enolate formation and participation in condensation reactions.
Properties
CAS No. |
5077-95-2 |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
diethyl 2-decyl-3-oxobutanedioate |
InChI |
InChI=1S/C18H32O5/c1-4-7-8-9-10-11-12-13-14-15(17(20)22-5-2)16(19)18(21)23-6-3/h15H,4-14H2,1-3H3 |
InChI Key |
ZOANUFSGMIBOMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-decyl-3-oxobutanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with a decyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion from diethyl malonate, which then reacts with the decyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-decyl-3-oxobutanedioate undergoes various chemical reactions, including:
Alkylation: The compound can participate in further alkylation reactions at the alpha position of the carbonyl group.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Under specific conditions, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heating with aqueous hydrochloric acid.
Major Products Formed
Alkylation: Dialkylated malonic esters.
Hydrolysis: Diethyl 2-decyl-3-oxobutanedioic acid.
Decarboxylation: Substituted monocarboxylic acids.
Scientific Research Applications
Diethyl 2-decyl-3-oxobutanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-decyl-3-oxobutanedioate involves its ability to form enolate ions under basic conditions. These enolate ions can then participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon bonds. The compound’s reactivity is primarily due to the presence of the carbonyl groups, which facilitate the formation of enolate intermediates .
Comparison with Similar Compounds
Methyl 2,2-Dimethyl-3-Oxobutanoate
- Molecular Formula : C₇H₁₂O₃ (MW 144.17 g/mol)
- Key Features : Methyl ester groups, dimethyl substitution at position 2, and a 3-oxo group.
- Comparison: The absence of a long alkyl chain (e.g., decyl) reduces hydrophobicity compared to diethyl 2-decyl-3-oxobutanedioate. Applications include synthetic intermediates in heterocyclic chemistry .
Diethyl Succinate
- Molecular Formula : C₈H₁₄O₄ (MW 174.20 g/mol)
- Comparison : Lacking the oxo group and long-chain substitution, diethyl succinate exhibits higher polarity and lower molecular weight. Its vapor pressure (1.3 mbar at 55°C) and specific gravity (1.040) suggest greater volatility than this compound, which likely has reduced vapor pressure due to the decyl chain .
Diethyl Phthalate
- Molecular Formula : C₁₂H₁₄O₄ (MW 222.24 g/mol)
- Key Features : Aromatic phthalate core with ethyl ester groups.
- Comparison : The aromatic ring enhances rigidity and electronic conjugation, contrasting with the aliphatic decyl chain in this compound. Diethyl phthalate’s higher flash point (156°C) and autoignition temperature (430°C) reflect stability differences. Applications diverge, with phthalates often used as plasticizers, whereas β-keto esters are employed in organic synthesis .
Physical and Chemical Properties
*Estimated based on structural analogs.
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